Nickel sulfate

概述

描述

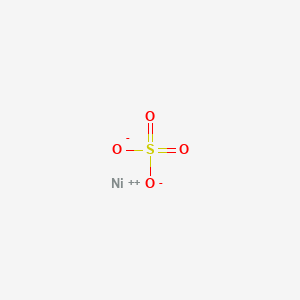

Nickel sulfate (NiSO₄) is an inorganic compound commonly occurring in hydrate forms such as hexahydrate (NiSO₄·6H₂O) and heptahydrate (NiSO₄·7H₂O). Its crystalline structure varies with hydration: the hexahydrate forms blue-green crystals, while the anhydrous form is yellow . Key properties include:

准备方法

Fundamental Properties and Industrial Relevance of Nickel Sulfate

This compound exists in multiple hydrated forms, with the hexahydrate (NiSO₄·6H₂O) being the most commercially significant. Its solubility in water (760 g/L at 20°C) and stability under acidic conditions make it ideal for electroplating baths and precursor synthesis . The global market for this compound is projected to grow at 7.8% CAGR through 2030, driven by electric vehicle battery demand .

Traditional Synthesis Methods and Limitations

Reaction of Nickel Metal with Sulfuric Acid

The conventional method involves dissolving nickel metal in sulfuric acid:

While straightforward, this reaction produces flammable hydrogen gas, requiring explosion-proof equipment and stringent safety protocols . Additionally, nickel metal powders (<0.1 mm) favored for rapid kinetics are cost-prohibitive compared to bulk nickel .

Nickel Oxide or Carbonate Neutralization

Alternative routes use nickel oxide (NiO) or carbonate (NiCO₃) with sulfuric acid:

These methods avoid hydrogen emissions but face challenges in raw material purity and reaction completeness, often necessitating post-synthesis filtration .

Oxygen-Assisted Direct Reaction Method

Reaction Mechanism and Stoichiometry

US7364717B2 discloses a closed-loop process combining nickel metal, sulfuric acid, and oxygen under pressure :

Oxygen suppresses hydrogen formation by shifting the redox equilibrium, enabling safer large-scale production .

Process Parameters and Optimization

-

Pressure : 10–150 psi for acid injection; 11–151 psi for oxygen

-

Temperature : 90–95°C accelerates reaction kinetics without boiling

-

Nickel Feedstock : Bulk nickel (0.1–50 mm particles) reduces costs by 40% versus powders

Table 1: Experimental Conditions from US7364717B2

| Parameter | Value |

|---|---|

| Reactor Column Height | 7 feet |

| Nickel Pellet Size | 0.254–3.81 cm |

| Reaction Duration | 15 hours |

| This compound Yield | 1.8 kg |

| Sulfuric Acid Concentration | 7–30 wt% |

Apparatus Design and Materials

Multi-column reactor systems (Figure 2 in US7364717B2) enhance residence time and conversion efficiency. Columns constructed from PTFE-coated steel or PVDF resist sulfuric acid corrosion . Continuous acid replenishment maintains stoichiometry, achieving >95% nickel dissolution .

High-Purity this compound Production via pH Control

Impurity Removal Strategy

EP2832700A1 addresses sodium contamination from pH adjustants like NaOH . The method involves:

-

Adjusting crude NiSO₄ solution pH to 2.5–4.0 with controlled NaOH addition

-

Crystallizing NiSO₄·6H₂O at 25–30°C

-

Recrystallization from deionized water to reduce Na⁺ to <10 ppm

Table 2: Simulated Impurity Profile from EP2832700A1

| Impurity | Initial (mg/L) | After Crystallization (mg/L) |

|---|---|---|

| Na⁺ | 1500 | 8 |

| Ca²⁺ | 50 | <1 |

| Fe³⁺ | 20 | <0.5 |

Crystallization Techniques

Slow cooling (0.5°C/min) yields monoclinic NiSO₄·6H₂O crystals with uniform particle size (50–100 μm) . Centrifugation at 3000 rpm removes mother liquor, reducing residual sulfates by 78% .

Industrial-Scale Implementation and Optimization

Reactor Configuration and Throughput

Four-column systems (Figure 2 in US7364717B2) process 500 kg/hr of nickel metal, achieving 98% conversion efficiency . Oxygen injection between pump stages ensures uniform gas dispersion, critical for reaction homogeneity .

Energy and Cost Considerations

-

Steam Consumption : 1.2 tons per ton of NiSO₄ for heating reactors

-

Oxygen Utilization : 0.45 kg per kg NiSO₄, supplied via cryogenic distillation or pressure swing adsorption

-

Waste Management : Closed-loop water recovery minimizes effluent, reducing treatment costs by 30%

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Metric | Traditional (H₂) | Oxygen-Assisted | Purified Recrystallization |

|---|---|---|---|

| Purity (%) | 98.5 | 99.2 | 99.99 |

| Hazard Potential | High (H₂ risk) | Low | Low |

| Production Cost ($/kg) | 4.20 | 3.75 | 5.10 |

| Throughput (kg/hr) | 200 | 500 | 150 |

The oxygen-assisted method balances safety and cost-effectiveness, while recrystallization meets ultra-high-purity demands for battery cathodes .

化学反应分析

Thermal Decomposition

Nickel sulfate undergoes thermal decomposition at elevated temperatures:

-

Anhydrous NiSO₄ decomposes at 848°C to form nickel oxide (NiO) and sulfur trioxide (SO₃):

-

Hydrated forms (e.g., hexahydrate NiSO₄·6H₂O) lose water molecules at 103°C , transitioning to anhydrous NiSO₄ .

| Form | Decomposition Temperature | Products |

|---|---|---|

| Anhydrous NiSO₄ | 848°C | NiO, SO₃ |

| Hexahydrate | 103°C | Anhydrous NiSO₄, H₂O |

With Hydrochloric Acid

NiSO₄ reacts with HCl to produce nickel chloride and sulfuric acid:

With Sodium Hydroxide

Precipitation of nickel hydroxide occurs:

-

Excess NH₃ dissolves the precipitate, forming a deep-blue hexaamminenickel(II) complex:

Double Salt Formation

NiSO₄ forms isomorphous double sulfates with alkali metals or ammonium:

These salts share structural similarities with Fe²⁺, Co²⁺, and Mg²⁺ sulfates .

Hydration and Phase Transitions

NiSO₄ exhibits polymorphism depending on hydration state and temperature:

-

Hexahydrate (α-NiSO₄·6H₂O) : Blue tetragonal crystals stable above 53.3°C .

-

Heptahydrate (NiSO₄·7H₂O) : Green rhombohedral crystals stable below 30.7°C .

| Hydrate | Crystal System | Stability Range | Color |

|---|---|---|---|

| α-NiSO₄·6H₂O | Tetragonal | >53.3°C | Blue |

| β-NiSO₄·6H₂O | Monoclinic | >53.3°C | Emerald-green |

| NiSO₄·7H₂O | Rhombohedral | <30.7°C | Green |

Key Research Finding : Magnesium inhibits α-NiSO₄·6H₂O formation, stabilizing β-NiSO₄·6H₂O and NiSO₄·7H₂O during crystallization .

Redox and Incompatibility Reactions

科学研究应用

Electroplating

Nickel sulfate is a critical component in electroplating, where it is used to deposit a layer of nickel onto various metal surfaces. This process enhances the corrosion resistance, durability, and aesthetic appeal of products such as automotive parts and electronic components.

- Key Benefits:

- Provides a protective coating that prevents rust and corrosion.

- Improves surface hardness and wear resistance.

- Case Study:

A study on the use of this compound in electroplating processes demonstrated significant improvements in the lifespan of automotive components due to enhanced corrosion resistance .

Battery Manufacturing

This compound plays a vital role in the production of nickel-cadmium (NiCd) and nickel-metal hydride (NiMH) batteries. These batteries are widely used in portable electronics and electric vehicles.

-

Key Benefits:

- Acts as a precursor for nickel hydroxide in battery electrodes.

- Contributes to higher energy density and longer cycle life.

- Data Table: Battery Performance Metrics

| Battery Type | This compound Contribution | Energy Density (Wh/kg) | Cycle Life (Cycles) |

|---|---|---|---|

| NiCd | Precursor for Ni(OH)₂ | 40-60 | 500-1000 |

| NiMH | Precursor for Ni(OH)₂ | 60-120 | 300-500 |

Agriculture

In agriculture, this compound is utilized as a micronutrient in fertilizers. It aids in plant growth by facilitating nitrogen metabolism.

-

Key Benefits:

- Enhances seed germination and overall plant health.

- Improves nitrogen fixation in legumes.

-

Case Study:

Research on soybean plants showed that nickel application via soil treatment resulted in a yield increase of up to 1161 kg/ha, demonstrating its effectiveness as a micronutrient .

Catalysis and Chemical Industry

This compound serves as a catalyst in various chemical reactions, particularly in organic synthesis. It is also used as a precursor for other nickel compounds.

- Key Benefits:

- Facilitates chemical transformations efficiently.

- Supports the production of nickel-based chemicals like nickel oxide.

Textile Industry

In textile manufacturing, this compound is employed as a mordant in dyeing processes, improving dye adherence to fabrics.

- Key Benefits:

- Enhances color fastness and vibrancy of dyes.

Wood Preservation

This compound can be used in wood treatment processes to protect against decay and insect damage.

- Key Benefits:

- Extends the lifespan of wood products through effective preservation techniques.

Analytical Chemistry

This compound is utilized as a reagent for various analytical tests, aiding in the detection of specific ions and compounds.

Laboratory Research

In laboratory settings, this compound serves as a source of nickel ions for various experiments and chemical research projects.

作用机制

Nickel sulfate exerts its effects through various molecular targets and pathways:

Electroplating:

- Nickel ions from this compound solution are reduced to nickel metal on the substrate surface during electroplating .

Allergenic Testing:

- This compound is used to test for nickel allergies by inducing a localized allergic reaction on the skin .

Carcinogenic Properties:

相似化合物的比较

Nickel Sulfate vs. Copper Sulfate (CuSO₄)

- Key Differences: Copper sulfate is widely used in agriculture as a fungicide, while this compound dominates in electroplating. This compound’s carcinogenicity contrasts with copper sulfate’s lower-risk profile .

This compound vs. Cobalt Sulfate (CoSO₄)

| Property | This compound | Cobalt Sulfate |

|---|---|---|

| Color | Blue-green (hexahydrate) | Pink-red (heptahydrate) |

| Battery Use | Precursor for Ni-based batteries | Critical in Li-ion cathodes |

| Cost | Moderate | High (supply chain constraints) |

| Toxicity | Group 1 carcinogen | Suspected carcinogen (Group 2B) |

- Key Differences : Cobalt sulfate is essential for lithium-ion batteries, whereas this compound is used in nickel-cadmium and nickel-metal hydride batteries. Both face regulatory scrutiny but differ in market demand .

This compound vs. Nickel Sulfamate (Ni(SO₃NH₂)₂)

- Key Differences : Nickel sulfamate produces smoother, less brittle coatings, making it preferred for precision electronics. Regulatory restrictions under RoHS apply more strictly to this compound .

This compound vs. Nickel Chloride (NiCl₂)

- Key Differences : Nickel chloride’s hygroscopicity limits its use in humid environments. Both compounds are soluble, but nickel chloride is more reactive in organic syntheses .

This compound vs. Nickel Oxide (NiO)

| Property | This compound | Nickel Oxide |

|---|---|---|

| Solubility | Water-soluble | Insoluble in water |

| Applications | Electroplating, solutions | Ceramics, catalysts |

| Toxicity | Carcinogenic | Less bioavailable, lower risk |

- Key Differences : Nickel oxide’s insolubility reduces environmental mobility and bioavailability, making it less toxic than this compound .

Table 1: Physical and Chemical Properties

| Compound | Density (g/cm³) | Solubility (g/100 mL) | Melting Point (°C) |

|---|---|---|---|

| This compound | 3.68 | 70.5 | >100 (decomposes) |

| Copper Sulfate | 2.28 | 32 | 110 (dehydrates) |

| Cobalt Sulfate | 3.71 | 36.4 | 96.8 |

Table 2: Toxicity and Regulatory Status

生物活性

Nickel sulfate (NiSO₄) is a water-soluble nickel compound widely used in various industrial applications, including electroplating, battery manufacturing, and as a catalyst. Its biological activity has garnered significant attention due to its potential toxicological effects on human health and the environment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and implications for human health.

This compound exhibits various biological activities that can influence cellular functions and induce toxicity. Key mechanisms include:

- Inhibition of Enzymatic Activity : Nickel ions can bind to cellular membranes and inhibit enzymes critical for cellular metabolism. For instance, studies have shown that this compound inhibits sulfur dioxygenase and sulfite oxidase in Thiabacillus thiooxidans, leading to reduced cell growth .

- Genotoxic Effects : Nickel compounds, including this compound, have been classified as clastogenic agents, meaning they can cause chromosomal damage. Research indicates that exposure to this compound induces chromosomal aberrations in mammalian cells .

- Immune System Modulation : this compound exposure has been linked to alterations in immune responses. Studies have reported increased macrophage activity and changes in lymphoid tissue following inhalation exposure in animal models .

Toxicological Profile

The toxicological effects of this compound have been extensively studied through various animal models. Below is a summary of findings from key studies:

Case Study Example

A notable case involved a worker exposed to aerosolized this compound during metal arc spraying. The individual developed acute respiratory distress syndrome (ARDS) after significant inhalation exposure over a short period. Histological examinations revealed severe lung damage and renal tubular necrosis . This case underscores the acute toxicity associated with high levels of this compound exposure.

Carcinogenic Potential

The carcinogenic potential of nickel compounds has been a subject of extensive research. A comparative study indicated that while some nickel compounds like nickel subsulfide and nickel oxide are associated with increased cancer risk in animals, this compound did not show similar carcinogenic effects under the same exposure conditions . This suggests that the carcinogenicity of nickel may depend on the specific chemical form rather than nickel itself.

Pharmacokinetics

Nickel absorption varies based on the route of exposure:

- Oral Absorption : this compound shows significant absorption when ingested, with studies indicating that up to 33.8% can be absorbed depending on solubility .

- Inhalation : Inhaled nickel particles deposit primarily in the lungs and can cause local inflammatory responses. Studies indicate that even low concentrations can lead to macrophage activation and lung tissue alterations .

常见问题

Q. What are the fundamental chemical properties and crystal structure of nickel sulfate relevant to experimental design?

This compound (NiSO₄·6H₂O) is a hexahydrate with a monoclinic crystal structure, characterized by octahedral Ni²⁺ ions coordinated by six water molecules. Key properties include a density of 2.07 g/cm³, solubility in water (760 g/L at 20°C), and thermal decomposition above 100°C. These properties influence its use in electroplating and catalysis, requiring precise temperature and concentration control in synthesis .

Q. What are the primary methods for synthesizing high-purity this compound in laboratory settings?

High-purity this compound is synthesized via dissolution of nickel metal or oxides (e.g., NiO) in sulfuric acid under controlled pH (<2.0) and temperature (80–90°C). Impurities (Fe³⁺, Cu²⁺) are removed through sequential precipitation (e.g., NaOH for Fe(OH)₃) and solvent extraction. Recrystallization at 40–50°C ensures purity >99.8% .

Q. How can researchers ensure the purity and composition of this compound samples using advanced analytical techniques?

- ICP-OES/MS : Quantifies trace metal impurities (e.g., Co, Fe) with detection limits <0.1 ppm .

- XRD : Confirms crystal phase and hydration state by matching peaks to reference patterns (e.g., JCPDS 10-0088) .

- Thermogravimetric Analysis (TGA) : Measures water content (theoretical 36.6% for hexahydrate) to detect decomposition intermediates .

Q. What methodological approaches are used to assess the environmental impact and carbon footprint of this compound production processes?

Life Cycle Assessment (LCA) following ISO 14040/44 standards evaluates CO₂ emissions from reagent use (e.g., H₂SO₄), energy consumption, and waste generation. For hydrometallurgical routes, key hotspots include iron precipitation (contributing 40–60% of emissions) and oxygen use in leaching. Carbon footprint models (e.g., using HSC-Sim software) prioritize reagent substitution (e.g., seawater for NaCl) to reduce impacts .

Q. How does this compound interact in electrochemical applications, such as in reducing electrolytes?

In chloride-rich electrolytes, Ni²⁺ ions act as catalysts for hydrogen evolution reactions (HER). Nickel foam electrodes (high surface area) lower HER overpotential, enhancing TCE dechlorination efficiency. However, sulfate ions may compete with target pollutants for reduction, requiring pH optimization (pH 2.5–3.0) to minimize side reactions .

Q. What advanced techniques are effective in removing nickel ions from aqueous solutions in laboratory waste treatment?

Micellar-Enhanced Ultrafiltration (MEUF) using sodium dodecyl sulfate (SDS) achieves >98% Ni²⁺ removal. Optimal conditions: 10.05 mM SDS, 30 psi pressure, and 10 kDa MWCO membranes. Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) model nonlinear interactions between variables (e.g., flux vs. SDS concentration) .

Q. What are the primary health hazards associated with this compound exposure in laboratory settings, and what safety protocols should be followed?

Acute exposure causes respiratory irritation (NIOSH REL: 0.1 mg/m³), dermatitis, and ocular damage. Safety measures include:

- PPE : Nitrile gloves, N95 masks, and fume hoods during handling.

- Emergency protocols : Immediate irrigation for eye/skin contact and activated charcoal for ingestion .

Q. How can hydrometallurgical processes for this compound production be optimized to reduce energy consumption and reagent use?

- Chloride-assisted leaching : Substitutes H₂SO₄ with seawater (20 g Cl⁻/L), reducing acid consumption by 30% .

- Pyrrhotite pre-removal : Lowers oxygen demand in leaching (68% reduction) and iron precipitation waste .

- Solvent extraction (SX) : Selective Ni/Co recovery minimizes downstream purification steps .

Q. What factors influence the efficiency of this compound crystallization, and how can mother liquor composition be monitored?

- Supersaturation control : Maintain Ni²⁺ concentration at 14–15 g/L during evaporative crystallization to avoid amorphous phases.

- Mother liquor analysis : ICP-OES tracks residual Fe (<0.1 g/L) and sulfate (10 g/L) to prevent co-crystallization .

Q. How should researchers address contradictions in reported data on this compound synthesis yields or impurity profiles?

- Replicate studies : Control variables (pH, temperature) using automated reactors (e.g., Parr Instruments).

- Cross-validation : Combine XRD, SEM-EDS, and AAS to resolve discrepancies in phase purity or elemental ratios .

- Statistical tools : ANOVA identifies significant factors (e.g., reagent grade vs. technical grade) causing variability .

属性

IUPAC Name |

nickel(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQLOGILCSXPEA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiSO4, NiO4S | |

| Record name | NICKEL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL(II)SULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | nickel sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nickel_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10101-97-0 (hexahydrate), 10101-98-1 (heptahydrate), 14701-22-5 (Parent) | |

| Record name | Nickel sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel sulfate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023787 | |

| Record name | Nickel sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Anhydrous nickel sulfate is a yellow-green crystalline solid. Nickel sulfate can also be obtained as a hexahydrate (NiSO4.6H2O (CAS: 10101-97-0) which is blue to emerald green, and as a heptahydrate (NiSO4.7H2O) (CAS: 10101-98-1) , which is green. Samples can contain variable quantities of water, depending on their previous exposure to moisture or conditions. All forms are mildly toxic and are carcinogenic. All are denser than water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Used to make other nickel compounds, in printing, and in dyeing of textiles., Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Pale green to yellow solid; [Merck Index] Blue-green odorless crystals; Soluble in water; [MSDSonline], YELLOW-TO-GREEN CRYSTALS. | |

| Record name | NICKEL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, nickel(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NICKEL(II)SULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | NICKEL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

27.3 to 27.7 % weight % at 68 °F (NTP, 1992), VERY SOL IN AMMONIUM HYDROXIDE /HEXAHYDRATE/, 29.3 G/100 CC WATER @ 0 °C, 83.7 G/100 CC WATER @ 100 °C, INSOL IN ALCOHOL, ETHER, ACETONE, 0.11% WT IN METHANOL @ 35 °C, For more Solubility (Complete) data for NICKEL SULFATE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 29.3 (freely soluble) | |

| Record name | NICKEL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL(II)SULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.68 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.01 g/cu cm, Density: 2.03 g/cu cm /Hexahydrate/, 3.7 g/cm³ | |

| Record name | NICKEL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL(II)SULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Green-yellow crystals, Pale green | |

CAS No. |

7786-81-4, 10101-97-0 | |

| Record name | NICKEL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel sulfate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid, nickel(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICKEL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FLT4T3WUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL(II)SULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1558 °F (decomposes) (NTP, 1992), Decomposes @ 840 °C, No melting point; decomposes at 848 °C | |

| Record name | NICKEL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICKEL(II)SULPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0063 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。